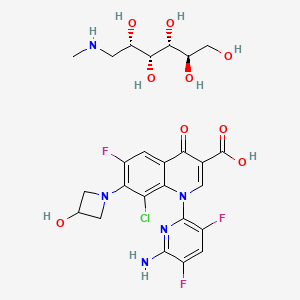

Delafloxacin meglumine

Overview

Description

Delafloxacin meglumine is a novel anionic fluoroquinolone antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP) caused by various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . This compound is unique due to its weakly acidic nature, which enhances its potency in acidic environments .

Mechanism of Action

Target of Action

Delafloxacin meglumine primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This interaction prevents the relaxation of positive supercoils introduced during the DNA elongation process . The resultant strain inhibits further elongation, thereby interfering with bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial cell growth and eventually results in cell death .

Pharmacokinetics

It has excellent oral bioavailability, distribution, and penetration to various sites of infection . Delafloxacin exerts a minimal effect on cytochrome P450 enzymes, which reduces the risk of drug-drug interactions . A high-caloric meal 30 minutes before dosing can decrease the peak plasma concentration (Cmax) of delafloxacin by approximately 21%, indicating an overall delay in absorption .

Result of Action

The result of delafloxacin’s action is the effective killing of bacterial cells . It is used for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by a number of Gram-positive and Gram-negative organisms including MRSA and Pseudomonas aeruginosa .

Action Environment

The unique chemical structure of delafloxacin renders it a weak acid, which results in increased potency in acidic environments . This property allows for increased intracellular penetration and enhanced bactericidal activity under acidic conditions that characterize the infectious milieu at a number of sites . This may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .

Biochemical Analysis

Biochemical Properties

Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .

Cellular Effects

This compound’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, this compound is deprotonated and resides within the bacterium in ionic form .

Molecular Mechanism

This compound acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .

Temporal Effects in Laboratory Settings

The structure of this compound has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of this compound over time.

Dosage Effects in Animal Models

In pivotal phase 3 trials, this compound demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of this compound varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .

Metabolic Pathways

This compound is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .

Transport and Distribution

The unique chemical structure of this compound, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .

Subcellular Localization

Once this compound has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form

Preparation Methods

The preparation of delafloxacin meglumine involves several steps:

Formation of Meglumine Salt: The high-purity delafloxacin is then reacted with meglumine to form this compound salt. .

Industrial production methods focus on optimizing yield and purity while minimizing the use of solvents and reagents .

Chemical Reactions Analysis

Delafloxacin meglumine undergoes various chemical reactions:

Chelation: Like other fluoroquinolones, delafloxacin chelates metals such as aluminum, magnesium, iron, and zinc.

Glucuronidation: Delafloxacin is primarily metabolized via glucuronidation, involving enzymes such as UGT1A1, UGT1A3, and UGT2B15.

Oxidative Metabolism: Although minimal, delafloxacin also undergoes oxidative metabolism.

Common reagents and conditions for these reactions include metal ions for chelation and glucuronic acid derivatives for glucuronidation. The major products formed include metal-chelate complexes and glucuronide conjugates .

Scientific Research Applications

Delafloxacin meglumine has a wide range of scientific research applications:

Comparison with Similar Compounds

Delafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin:

Potency in Acidic Environments: Delafloxacin is unique in its increased potency in acidic environments, unlike other fluoroquinolones that lose efficacy under such conditions.

Enzyme Inhibition: Delafloxacin exhibits balanced inhibition of target enzymes, resulting in lower frequencies of spontaneous mutations compared to other fluoroquinolones.

Safety Profile: Delafloxacin has a minimal effect on cytochrome P450 enzymes and the corrected QT interval, making it safer for patients with certain conditions.

Similar compounds include ciprofloxacin, levofloxacin, and moxifloxacin, which are also fluoroquinolone antibiotics used to treat various bacterial infections .

Properties

IUPAC Name |

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJGUEMIZPMAMR-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF3N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188740 | |

| Record name | Delafloxacin meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352458-37-8 | |

| Record name | Delafloxacin meglumine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

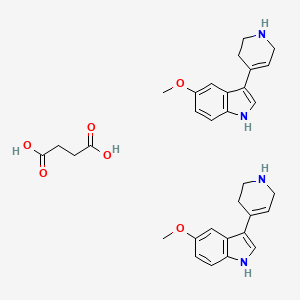

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)